(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a quinoline moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The quinoline moiety is introduced through an etherification reaction with 5-chloro-8-quinolineol. The pyrrolidine ring is then formed through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the quinoline moiety or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group of the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The Boc group serves as a protecting group, allowing selective reactions to occur at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-7-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-6-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid
Uniqueness
The unique structural features of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid, such as the specific positioning of the chloro and quinoline groups, confer distinct chemical and biological properties. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
(2S,4S)-4-(5-chloroquinolin-8-yl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c1-19(2,3)27-18(25)22-10-11(9-14(22)17(23)24)26-15-7-6-13(20)12-5-4-8-21-16(12)15/h4-8,11,14H,9-10H2,1-3H3,(H,23,24)/t11-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFDILBIBFZFIF-FZMZJTMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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